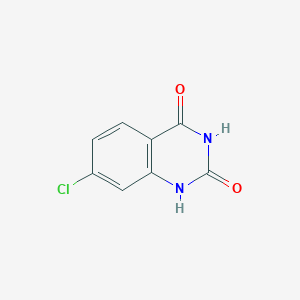

7-Chloroquinazoline-2,4(1h,3h)-dione

Description

Properties

IUPAC Name |

7-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXAYZARVWHJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289357 | |

| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-35-0 | |

| Record name | 13165-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinazoline-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloroquinazoline-2,4(1h,3h)-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-Chloroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key structural motif in a variety of biologically active molecules, serving as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, spectral characterization, and applications, grounded in authoritative scientific literature. The content is structured to deliver not just data, but also expert insights into the causality behind experimental choices, empowering researchers to effectively utilize this compound in their work.

Introduction to the Quinazoline-2,4-dione Scaffold

The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, is a privileged scaffold in pharmaceutical sciences. Compounds incorporating this structure exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is particularly noteworthy. The presence of two amide-like functionalities within the heterocyclic ring imparts specific chemical characteristics, such as hydrogen bonding capabilities and sites for chemical modification.

The introduction of a chlorine atom at the 7-position, yielding this compound (CAS No: 13165-35-0), modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of its derivatives.[3] This halogen substituent can alter metabolic stability, receptor binding affinity, and pharmacokinetic profiles, making it a strategic modification in drug design. This document serves as a technical resource on the essential chemical attributes of this important research chemical.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound presents as a white to light brown solid and is characterized by a high melting point, indicative of a stable, crystalline lattice structure likely reinforced by intermolecular hydrogen bonding between the N-H and carbonyl groups.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13165-35-0 | [5][6] |

| Molecular Formula | C₈H₅ClN₂O₂ | [6][7] |

| Molecular Weight | 196.59 g/mol | [6] |

| Appearance | White to light brown solid | [4][5] |

| Melting Point | 360-362 °C | [5] |

| Density (Predicted) | 1.475 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 10.13 ± 0.20 | [5] |

| Storage | Sealed in dry, Room Temperature | [5][6] |

Synthesis Methodologies

The construction of the quinazoline-2,4-dione scaffold can be achieved through several synthetic strategies. Modern approaches prioritize efficiency, yield, and environmental considerations ("green chemistry"). One-pot syntheses are particularly valuable as they reduce the need for intermediate purification steps, saving time and resources.

One-Pot Synthesis from Anthranilic Acid

An eco-efficient and scalable method involves the reaction of a substituted anthranilic acid with a cyanate source in water.[8] This approach leverages readily available starting materials and avoids harsh organic solvents.

Causality Behind Experimental Choices:

-

Starting Material: 4-Chloro-2-aminobenzoic acid is the logical precursor, containing the requisite amine and carboxylic acid functionalities, along with the C7-chloro substituent.

-

Cyanate Source: Potassium isocyanate (KOCN) in the presence of acetic acid generates isocyanic acid (HNCO) in situ. The primary amine of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of HNCO to form a urea derivative.

-

Cyclization: The addition of a strong base, such as sodium hydroxide (NaOH), promotes an intramolecular nucleophilic acyl substitution. The deprotonated urea nitrogen attacks the carboxylic acid (or carboxylate), leading to ring closure and elimination of water to form the stable quinazolinedione ring.

-

Acidification: The final product is isolated as the monosodium salt after cyclization. Acidification with a strong acid like HCl protonates the salt and precipitates the neutral, less soluble this compound.[8]

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from J-Stage)[8]

-

Reaction Setup: A solution of potassium isocyanate (75 mmol) in deionized water (20 mL) is prepared.

-

Urea Formation: The KOCN solution is added dropwise to a mixture of 4-chloro-2-aminobenzoic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL). The reaction mixture is stirred overnight at room temperature.

-

Cyclization: Solid sodium hydroxide (200 mmol) is added to the mixture in portions. The reaction is stirred for an additional 4 hours. Progress can be monitored by LC-MS.

-

Acidification & Isolation: The pH of the reaction mixture is carefully adjusted to <1 with concentrated hydrochloric acid, which induces the precipitation of a white solid.

-

Purification: The precipitate is collected by filtration and washed with water until the filtrate reaches a neutral pH (pH 7). The resulting solid is the desired, highly pure product.

Spectral Characterization

Unambiguous identification of this compound is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and formula.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 13165-35-0 [amp.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This nitrogen-containing heterocyclic system is a key component in numerous therapeutic agents, exhibiting diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The 7-chloro substituted variant, 7-Chloroquinazoline-2,4(1H,3H)-dione, is a particularly important intermediate in the synthesis of pharmaceuticals, enabling further functionalization to develop novel drug candidates.[3][4]

This guide provides a detailed exploration of established and efficient synthetic pathways for this compound, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step protocols, and present comparative data to inform experimental design.

Core Synthesis Pathways

Two primary and highly effective methodologies for the synthesis of this compound are presented below. These routes have been selected for their efficiency, scalability, and adherence to principles of green chemistry where applicable.

Pathway 1: Eco-Efficient One-Pot Synthesis from 2-Amino-4-chlorobenzoic Acid

This pathway represents a highly efficient and environmentally friendly approach, utilizing readily available starting materials and conducting the reaction in an aqueous medium at room temperature.[5][6] The overall strategy involves the formation of a urea intermediate followed by an in-situ cyclization.

Reaction Scheme:

Caption: One-pot synthesis of this compound from 2-amino-4-chlorobenzoic acid.

Mechanistic Insights:

The synthesis proceeds in a one-pot fashion through two key steps.[5][6] Initially, the amino group of 2-amino-4-chlorobenzoic acid undergoes nucleophilic addition to potassium cyanate in the presence of acetic acid to form the corresponding urea derivative. The subsequent addition of a strong base, such as sodium hydroxide, facilitates an intramolecular cyclization. This cyclization involves the deprotonation of the urea nitrogen, followed by a nucleophilic attack on the carboxylic acid carbon, leading to the formation of the quinazolinedione ring system after dehydration. Finally, acidification of the reaction mixture with hydrochloric acid protonates the resulting salt to yield the desired product, which precipitates from the aqueous solution and can be isolated by simple filtration.[5][6] This method's high yield and purity of the final product are attributable to the insolubility of the product in the aqueous medium, which drives the reaction to completion and simplifies purification.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is as follows:

-

To a mixture of 2-amino-4-chlorobenzoic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL), add an aqueous solution of potassium cyanate (75 mmol in 20 mL of water) dropwise.

-

Stir the resulting reaction mixture overnight at room temperature.

-

Add solid sodium hydroxide (200 mmol) to the mixture in portions, and continue stirring for an additional 4 hours.

-

Carefully adjust the pH of the reaction mixture to <1 with concentrated hydrochloric acid, which will result in the formation of a white precipitate.

-

Isolate the product by filtration and wash with water until the pH of the filtrate is neutral (pH 7).

-

The desired this compound is obtained as a solid.[5]

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-chlorobenzoic Acid | [5] |

| Key Reagents | KOCN, NaOH, HCl | [5][6] |

| Solvent | Water | [5][6] |

| Temperature | Room Temperature | [5] |

| Yield | Near-quantitative | [5][6] |

Pathway 2: DMAP-Catalyzed One-Pot Synthesis from 2-Amino-4-chlorobenzamide

This alternative one-pot synthesis utilizes 2-amino-4-chlorobenzamide as the starting material and employs di-tert-butyl dicarbonate ((Boc)₂O) as the carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP).[7] This method offers high yields under mild reaction conditions.

Reaction Scheme:

Caption: DMAP-catalyzed one-pot synthesis of this compound.

Mechanistic Insights:

In this pathway, DMAP acts as a potent acylation catalyst.[7] It is believed that DMAP reacts with di-tert-butyl dicarbonate to form a highly reactive acylpyridinium species. This intermediate then acylates the amino group of 2-amino-4-chlorobenzamide. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, leading to the formation of the quinazolinedione ring. The use of (Boc)₂O as a carbonyl source is advantageous due to its ease of handling and the generation of volatile byproducts.

Experimental Protocol:

A representative experimental procedure is outlined below:

-

To a solution of 2-amino-4-chlorobenzamide (1.0 mmol) in dioxane (10 mL), add DMAP (0.2 mmol) and di-tert-butyl dicarbonate (2.0 mmol).

-

Heat the reaction mixture at 110 °C for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.[7]

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-chlorobenzamide | [7] |

| Key Reagents | (Boc)₂O, DMAP | [7] |

| Solvent | Dioxane | [7] |

| Temperature | 110 °C | [7] |

| Yield | 85% | [7] |

Alternative Synthetic Approaches

While the two pathways detailed above are highly effective, other methods for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold are also reported in the literature. These include:

-

Reaction of 2-aminobenzonitriles with Carbon Dioxide: This "green" method utilizes CO₂ as a C1 building block, often catalyzed by organic bases like diethanolamine (DEA) in water.[8] For 2-amino-4-chlorobenzonitrile, a yield of 62% has been reported.[8]

-

From Isatoic Anhydride: Isatoic anhydrides can also serve as precursors to quinazoline-2,4(1H,3H)-diones, although specific conditions for the 7-chloro derivative require further investigation.[5]

Conclusion

The synthesis of this compound can be accomplished through several efficient pathways. The one-pot synthesis from 2-amino-4-chlorobenzoic acid in water stands out for its environmental friendliness, scalability, and near-quantitative yields.[5][6] The DMAP-catalyzed approach using 2-amino-4-chlorobenzamide offers a high-yielding alternative under anhydrous conditions.[7] The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and equipment. The methodologies presented in this guide provide a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

-

[Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one.]([Link])

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. US5710319A - Process for the preparation of substituted quinazoline-2,4-diones - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

The Biological Versatility of 7-Chloroquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinedione Scaffold and the Significance of the 7-Chloro Moiety

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine-2,4-dione ring, has garnered significant attention from researchers due to its versatile pharmacological profile. The strategic placement of various substituents on this core structure can modulate its interaction with diverse biological targets, leading to a wide spectrum of therapeutic applications. Among these, the 7-chloro substitution has proven to be a key feature in the design of potent anticonvulsant, antimicrobial, and anticancer agents. This guide provides an in-depth technical exploration of the biological activities associated with 7-chloroquinazoline-2,4(1H,3H)-dione and its derivatives, offering valuable insights for researchers and professionals engaged in drug development.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of this compound have demonstrated notable anticonvulsant properties in preclinical models. The primary mechanism of action is believed to involve the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1][2] By enhancing GABAergic transmission, these compounds can effectively suppress excessive neuronal firing, a hallmark of epileptic seizures.

Mechanism of Action: Enhancement of GABAergic Neurotransmission

Quinazolinedione derivatives are thought to act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[2] Binding of these compounds to a site distinct from the GABA binding site is hypothesized to increase the receptor's affinity for GABA, leading to a more profound and prolonged inhibitory effect. This results in an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less susceptible to excitatory stimuli.

Caption: Putative mechanism of anticonvulsant action of this compound derivatives.

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant potential of these compounds is typically assessed using a battery of well-established rodent models.

Table 1: Anticonvulsant Activity of Representative Quinazolinedione Derivatives

| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| Derivative A | 56.40 | - | >300 | >5.3 | [3] |

| Derivative B | 47.38 | - | >300 | >6.3 | [3] |

| Derivative C | 28.90 | - | >300 | >10.4 | [3] |

| Ethosuximide | - | 130 | 650 | 5.0 | [4] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

This model is used to identify compounds effective against generalized tonic-clonic seizures.[5]

Protocol:

-

Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after application of a topical anesthetic and saline for conductivity.[5]

-

Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[5]

-

Observation: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint for protection.[5]

-

Data Analysis: The median effective dose (ED₅₀) is calculated based on the percentage of animals protected at each dose level.

This test is a model for absence seizures.[6]

Protocol:

-

Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered at various doses.

-

Chemoconvulsant Administration: After a predetermined time, pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg for CF-1 mice).[6]

-

Observation: Animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

-

Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

-

Data Analysis: The ED₅₀ is calculated from the dose-response data.

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[7]

Protocol:

-

Apparatus: A rotating rod (rotarod) apparatus is used.

-

Training: Mice are trained to stay on the rotating rod at a constant speed.

-

Testing: After administration of the test compound, mice are placed on the rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[7]

-

Endpoint: The time until the mouse falls off the rod (latency to fall) is recorded.

-

Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is determined.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

Experimental Evaluation of Antimicrobial Activity

The in vitro antimicrobial efficacy of these compounds is typically determined using broth dilution or agar diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of a Representative 7-Chloroquinazoline Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 50 |

Note: The data in this table is illustrative and represents typical ranges observed for active compounds in this class.

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used technique to evaluate the antimicrobial activity of a compound.[8]

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol:

-

Media Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[8]

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control is also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling molecules that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Action in Cancer

Many quinazoline derivatives are designed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[9] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways that promote cell growth and division.[9][10]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair.[11][12] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality, a promising therapeutic strategy.[13]

Experimental Evaluation of Anticancer Activity

The in vitro anticancer activity of these compounds is commonly assessed by determining their cytotoxicity against a panel of human cancer cell lines.

Table 3: In Vitro Anticancer Activity of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |

| Derivative 10 | MX-1 (Breast) | < 3.12 | PARP-1/2 | [11] |

| Derivative 11 | MX-1 (Breast) | 3.02 | PARP-1/2 | [11] |

| Compound 6d | NCI-H460 (Lung) | 0.789 | EGFR | [14] |

| Compound 8b | - | 0.00137 | EGFR | [15] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[16] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.

-

For Anticonvulsant Activity: The presence of a lipophilic group at the N-3 position often enhances activity.[4] Modifications at the N-1 and C-2 positions can also significantly influence potency and neurotoxicity.[1]

-

For Antimicrobial Activity: The introduction of various heterocyclic moieties at the N-1 and N-3 positions has been shown to be a successful strategy for developing potent antibacterial and antifungal agents.

-

For Anticancer Activity: The nature of the substituent at the C-6 and C-7 positions is crucial for EGFR inhibitory activity.[10] For PARP inhibition, modifications at the N-1 and N-3 positions with moieties that can interact with the enzyme's active site are key.[11]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical entity in medicinal chemistry. Future research in this area will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The elucidation of novel mechanisms of action and the exploration of combination therapies will further expand the therapeutic potential of this remarkable class of compounds. This guide provides a solid foundation for researchers to build upon in their quest for the next generation of drugs targeting a wide range of human diseases.

References

-

Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2883–2894. [Link]

-

Al-Suhaimi, E. A., & El-Sayed, M. A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4933. [Link]

-

Luszczki, J. J. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Protocols Handbooks. [Link]

-

Singh, M., & Kumar, A. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry, 59(12), 2097-2116. [Link]

-

Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Request PDF. [Link]

-

Li, D., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Xu, B. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4116-4124. [Link]

-

Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Qawasmeh, R. A. (2022). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2148. [Link]

-

Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2883–2894. [Link]

-

Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol. [Link]

-

Ioniță, A. C., Cîrnu, D. G., Stănoi, G. A., & Avramescu, S. M. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6296. [Link]

-

El-Azab, A. S., El-Tahir, K. E., & Al-Ghamdi, S. A. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(1), 108. [Link]

-

Al-Abdullah, E. S., Al-Omar, M. A., & El-Azab, A. S. (2014). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 19(10), 15858-15877. [Link]

-

ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. ResearchGate. [Link]

-

Al-Omary, F. A., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]

-

Chen, X., & Zhou, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5123. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

-

Engel, J., & Norman, M. H. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 48, 128250. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 45-49. [Link]

-

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110. [Link]

-

Park, H. J., Lee, K., Park, S. J., Ahn, S., Lee, J. Y., & Lee, K. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(9), 1038-1042. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

-

Al-Rashood, S. T., Aouad, M. R., & El-Azab, A. S. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 26(11), 3169. [Link]

-

Singh, P., Nisa, K., Mavi, R., & Kumar, R. (2024). Structure activity relationship of quinazoline derivatives as an anticonvulsant agent. ResearchGate. [Link]

-

Sharma, P., & Kumar, V. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

-

El-Sayed, M. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15893. [Link]

-

Al-Ghorbani, M., & El-Gamal, M. I. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5), 1600371. [Link]

-

YouTube. (2020). Agar well diffusion assay. YouTube. [Link]

-

The Jackson Laboratory. (2014). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. The Jackson Laboratory. [Link]

-

El-Azab, A. S., El-Tahir, K. E., & Al-Ghamdi, S. A. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. ResearchGate. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

-

YouTube. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. [Link]

-

Atalay, S., & Cetin-Atalay, R. (2023). Structure-activity relationship of anticancer drug candidate quinones. Frontiers in Pharmacology, 14, 1282216. [Link]

-

The University of Queensland. (2025). LAB_063 Rotarod Test for Rodents. Research support. [Link]

-

International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC. [Link]

-

Czuczwar, S. J. (2005). [The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs]. Przeglad lekarski, 62(9), 945-949. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 7. media.jax.org [media.jax.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7-Chloroquinazoline-2,4(1h,3h)-dione CAS number 13165-35-0

An In-Depth Technical Guide to 7-Chloroquinazoline-2,4(1H,3H)-dione (CAS: 13165-35-0)

Foreword

Prepared for researchers, medicinal chemists, and drug development scientists, this technical guide provides a comprehensive overview of this compound. This document moves beyond a simple recitation of facts, offering a synthesized narrative that delves into the compound's synthesis, reactivity, and its pivotal role as a scaffold for developing novel therapeutics. As a senior application scientist, my objective is to blend established chemical principles with practical, field-proven insights to empower your research and development endeavors.

Introduction: The Quinazolinedione Core

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Its rigid, planar structure, combined with multiple points for functionalization, makes it an ideal starting point for designing targeted therapies. The specific isomer, this compound, is a valuable building block, with the chlorine atom at the 7-position providing an electronic and steric influence that can be exploited to modulate pharmacological activity and metabolic stability. This guide will explore the essential technical data and methodologies associated with this important research chemical.[3]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and screening. This compound is a stable, solid material under standard laboratory conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 13165-35-0 | [3][4][5][6] |

| Molecular Formula | C₈H₅ClN₂O₂ | [3][5][7] |

| Molecular Weight | 196.59 g/mol | [4][5] |

| Appearance | White to light brown solid | [4] |

| Melting Point | 360-362 °C | [4] |

| Predicted Density | 1.475 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 10.13 ± 0.20 | [4] |

| Storage | Room temperature, sealed in a dry environment | [4][5] |

Spectroscopic Profile

Structural elucidation is confirmed through standard spectroscopic techniques. The following data, reported in the literature, are characteristic of this compound.[8][9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.45 (s, 1H, N³-H)

-

δ 11.24 (s, 1H, N¹-H)

-

δ 7.89 (d, J=8.4 Hz, 1H, C⁵-H)

-

δ 7.25 (d, J=8.4 Hz, 1H, C⁶-H)

-

δ 7.18 (s, 1H, C⁸-H)

-

Interpretation: The two downfield singlets are characteristic of the two N-H protons of the dione tautomer. The aromatic region shows the expected splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 162.1, 150.2, 141.9, 139.3, 129.0, 122.5, 114.7, 113.3

-

Interpretation: The signals at δ 162.1 and 150.2 correspond to the two carbonyl carbons (C4 and C2). The remaining signals fall within the expected range for the aromatic carbons of the quinazoline ring.

-

-

Mass Spectrometry (ESI-HRMS):

-

m/z calculated for C₈H₆ClN₂O₂ [M+H]⁺: 197.0112

-

m/z found: 197.0113[9]

-

Interpretation: High-resolution mass spectrometry confirms the elemental composition of the molecule with high accuracy.

-

Synthesis Methodologies: A Modern Approach

While classical methods for quinazolinedione synthesis exist, modern approaches prioritize efficiency, safety, and environmental sustainability ("green chemistry"). An exemplary one-pot, eco-efficient protocol has been developed that proceeds in water at room temperature, offering near-quantitative yields.[8][10]

Workflow: One-Pot Synthesis from Anthranilic Acid Derivatives

Caption: One-pot aqueous synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives.[8][10]

-

Urea Formation:

-

To a stirred mixture of the appropriate 4-chloro-2-aminobenzoic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL), add a solution of potassium cyanate (75 mmol) in water (20 mL) dropwise at room temperature.

-

Causality: The acidic medium protonates the cyanate to form isocyanic acid (HNCO), which is the reactive electrophile that adds to the amino group of the anthranilic acid, forming a urea derivative in situ.

-

Allow the reaction mixture to stir overnight to ensure complete formation of the urea intermediate.

-

-

Cyclization:

-

To the same reaction vessel, add solid sodium hydroxide (200 mmol) in portions.

-

Causality: The strong base deprotonates the carboxylic acid and the urea N-H protons, facilitating an intramolecular nucleophilic attack of the urea nitrogen onto the carboxylate carbon, leading to ring closure.

-

Stir the mixture for an additional 4 hours. The progress can be monitored by LC-MS.

-

-

Acidification and Isolation:

-

Carefully adjust the pH of the reaction mixture to <1 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Causality: Protonation of the monosodium salt of the product renders it neutral and insoluble in the aqueous medium.

-

Collect the white precipitate by filtration.

-

Wash the solid thoroughly with deionized water until the filtrate is neutral (pH 7).

-

Dry the final product, this compound, under vacuum. This method typically yields highly pure product without the need for column chromatography.[8][10]

-

Chemical Reactivity and Derivatization Pathways

The true value of this compound lies in its potential for synthetic elaboration. The dione scaffold possesses several reactive sites that allow for the introduction of diverse functional groups, crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

-

N-Alkylation: The acidic protons at the N-1 and N-3 positions can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated with various electrophiles like alkyl halides or tosylates. This is a common strategy to introduce side chains that can interact with biological targets or improve pharmacokinetic properties.[1]

-

Conversion to Dichloroquinazoline: A key transformation is the reaction with a strong dehydrating/chlorinating agent like phosphoryl trichloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction converts the dione into the highly reactive 2,4-dichloro-7-chloroquinazoline intermediate. The two chlorine atoms at the 2- and 4-positions exhibit differential reactivity, allowing for sequential nucleophilic substitution. This is a cornerstone for synthesizing a vast range of derivatives.[11]

Key Derivatization Workflow

Caption: Major reaction pathways for derivatizing the quinazolinedione core.

Applications in Drug Discovery and Development

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated a remarkable breadth of pharmacological activities, underscoring the importance of 7-chloro-substituted variants as key synthetic intermediates.

-

Antimicrobial Agents: This class of compounds has been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, mechanisms analogous to those of fluoroquinolone antibiotics.[1][12] The scaffold can be decorated with functionalities that mimic the binding interactions of established drugs, offering a pathway to overcome existing bacterial resistance.[1]

-

Anticancer Therapeutics: Many quinazoline derivatives are potent inhibitors of protein kinases, a critical family of enzymes in cancer cell signaling. The core structure serves as a hinge-binding motif in the ATP-binding pocket of kinases like EGFR, VEGFR, and others.

-

Antiviral Activity (Anti-HCV): Novel 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been designed as metal ion chelators that target the magnesium ions in the catalytic center of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[13]

-

Other CNS and Cardiovascular Applications: The scaffold has been explored for a wide range of other activities, including anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][2]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[14][15]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Use in a well-ventilated area or a chemical fume hood. After handling, wash hands thoroughly.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][14]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14][15]

-

In case of skin contact: Wash off with soap and plenty of water.[15]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.[14]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and consult a physician immediately.[14]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich and diverse field of medicinal chemistry. Its robust synthesis, well-defined reactivity, and the proven track record of its derivatives make it an indispensable tool for drug discovery. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to fully exploit the potential of this versatile molecular scaffold.

References

-

Pharmaffiliates. (n.d.). 7-Chloro-1H-quinazoline-2,4-dione. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 7-Chloroquinazoline-2, 4(1H, 3H)-dione, min 97%, 1 gram. Retrieved from [Link]

-

J-Stage. (n.d.). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Retrieved from [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

-

J-Stage. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Retrieved from [Link]

-

ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

-

Molecules. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

-

MDPI. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

-

ResearchGate. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichloride. Retrieved from [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 13165-35-0 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 13165-35-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 13165-35-0 [chemicalbook.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

The Ascendant Role of 7-Chloroquinazoline-2,4(1H,3H)-dione Derivatives in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Quinazoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a "privileged structure."[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1] Among the various classes of quinazolines, the 7-chloroquinazoline-2,4(1H,3H)-dione scaffold has garnered significant attention as a versatile and potent core for the design of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders and bacterial infections. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and drug development professionals.

I. Synthetic Strategies: Building the Core and Its Analogs

The synthetic accessibility of the this compound core is a key factor driving its exploration in medicinal chemistry. The primary and most common route involves the reaction of 4-chloroanthranilic acid with urea at elevated temperatures.[3] This straightforward one-pot synthesis provides a reliable and scalable method for producing the foundational scaffold.

Protocol 1: Synthesis of this compound

Materials:

-

4-Chloroanthranilic acid

-

Urea

-

Deionized water

-

Hexane

-

Round-bottom flask (100 mL)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Combine 4-chloroanthranilic acid (e.g., 5 g, 29.1 mmol) and urea (e.g., 30 g, 582 mmol) in a 100 mL round-bottom flask.[3]

-

Heat the reaction mixture to 150°C with stirring for approximately 22 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add 50 mL of deionized water to the reaction mixture and heat to 110°C for 1 hour to dissolve any remaining urea.[3]

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the white solid by filtration and wash thoroughly with deionized water and then with hexane.[3]

-

Dry the product under vacuum to yield this compound.

Derivatization of the core scaffold, particularly at the N1 and N3 positions, is crucial for modulating its biological activity. A general approach to achieve N-substitution involves the alkylation of the quinazolinedione core using various alkyl or aryl halides in the presence of a base.

Protocol 2: General Procedure for N-Alkylation of Quinazoline-2,4(1H,3H)-diones

Materials:

-

N1-substituted quinazoline-2,4(1H,3H)-dione

-

Ester of bromoacetic acid or 2-bromopropionic acid

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate for recrystallization

-

Stirring apparatus

-

Filtration and evaporation equipment

Procedure:

-

In a suitable flask, dissolve the N1-substituted quinazoline-2,4(1H,3H)-dione (e.g., 20.0 mmol) in anhydrous DMF (100 mL).[4]

-

Add potassium carbonate (e.g., 7.0 g, 50.6 mmol) to the solution.[4]

-

Add the desired ester of bromoacetic acid or 2-bromopropionic acid (21.0 mmol) to the reaction mixture.[4]

-

Stir the mixture at room temperature for 24 hours.[4]

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the DMF under reduced pressure.

-

Treat the residue with water (100 mL) and collect the solid product by filtration.[4]

-

Dry the crude product and recrystallize from ethyl acetate to obtain the purified N-substituted derivative.[4]

II. Anticancer Activity: Targeting DNA Repair and Beyond

The most extensively studied therapeutic application of this compound derivatives is in oncology. A significant body of research has focused on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][5][6][7][8][9]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are subsequently converted into cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death through a concept known as synthetic lethality.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed that modifications at various positions of the quinazoline-2,4(1H,3H)-dione scaffold significantly influence PARP inhibitory activity and cytotoxicity.

-

N1-Substitution: Small alkyl or aromatic groups at the N1 position are generally more tolerated than bulky substituents.[2]

-

N3-Substitution: The introduction of a 3-amino pyrrolidine moiety has been shown to yield potent PARP-1/2 inhibitors.[5][8]

-

C5-Position: Substitution at the 5-position of the benzene ring with either electron-releasing groups or electron-withdrawing heteroaromatic substituents can enhance activity.[2]

-

C2-Position: The presence of electron-donating groups at the C2 position is generally more favorable for activity than electron-withdrawing groups.[2]

Quantitative Data: Anticancer Activity

| Compound ID | Substitution Pattern | Target | IC₅₀ (nM) | Cell Line | Reference |

| 11a | N/A | PARP-1 | 467 | - | [6] |

| PARP-2 | 11.5 | - | [6] | ||

| Compound 10 | 3-amino pyrrolidine derivative | PARP-1 | <10 | MX-1 | [5][8] |

| PARP-2 | <100 | MX-1 | [5][8] | ||

| Compound 11 | 3-amino pyrrolidine derivative | PARP-1 | <10 | MX-1 | [5][8] |

| PARP-2 | <100 | MX-1 | [5][8] | ||

| Cpd36 | N-substituted piperazinone moiety | PARP-1 | 0.94 | - | [7][9] |

| PARP-2 | 0.87 | - | [7][9] |

N/A: Not explicitly detailed in the provided search results.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Treat the cells with various concentrations of the compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. Antibacterial Activity: A New Frontier

Emerging research has highlighted the potential of this compound derivatives as a novel class of antibacterial agents.[10][11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

Mechanism of Action: Inhibition of Bacterial Gyrase and Topoisomerase IV

While the exact mechanism is still under investigation, it is proposed that these derivatives may act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial drug development.

Structure-Activity Relationship (SAR) for Antibacterial Activity

-

N1 and N3-Disubstitution: The incorporation of heterocyclic rings, such as triazoles, at both the N1 and N3 positions has been shown to be a promising strategy for enhancing antibacterial activity.[10]

-

7-Chloro Substituent: The presence of the chloro group at the 7-position appears to be important for antibacterial efficacy.[3]

Quantitative Data: Antibacterial Activity

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 13 | Triazole moieties at N1 and N3 | Escherichia coli | 65 | [10] |

| Compound 14a | Oxadiazole and thiadiazole moieties at N1 and N3 | Staphylococcus aureus | 70 | [10] |

| Compound 14b | Oxadiazole and thiadiazole moieties at N1 and N3 | Staphylococcus aureus | 75 | [10] |

| Compound 6l | 7-chloro substituent | S. aureus ATCC25923 | 1.0 µM | [3] |

| S. aureus JE2 | 0.6 µM | [3] |

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

This compound derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have begun to explore the neuroprotective effects of quinazoline derivatives, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14][15][16]

Mechanism of Action: A Multifaceted Approach

The neuroprotective mechanisms of quinazoline derivatives are likely multifactorial and may involve:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, which are implicated in neuronal cell death.[12][13][15]

-

Anti-inflammatory Effects: Modulation of neuroinflammatory pathways.[14]

-

Enzyme Inhibition: Inhibition of enzymes such as phosphodiesterases (PDEs), which are involved in neuronal signaling pathways.[14]

Protocol 5: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Materials:

-

Neuronal cell line (e.g., HT22)

-

Cell culture medium

-

Glutamate solution

-

This compound derivatives

-

Reagents for cell viability assessment (e.g., Resazurin)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed neuronal cells in 96-well plates and allow them to attach.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM).[17]

-

Co-incubate the cells with the test compounds and glutamate for 24 hours.[17]

-

Assess cell viability using a suitable assay, such as the Resazurin assay, by measuring fluorescence.[17]

-

Calculate the percentage of neuroprotection conferred by the compounds compared to the glutamate-treated control.

V. Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and promising platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutics. While significant progress has been made, particularly in the realm of anticancer agents targeting PARP, further research is warranted to fully elucidate the mechanisms of action in antibacterial and neuroprotective applications. Comprehensive structure-activity relationship studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing the potency and selectivity of these compounds. As our understanding of the intricate molecular pathways underlying various diseases deepens, the this compound scaffold is poised to remain a focal point of innovative drug discovery efforts.

References

-

Mahato, A., Shrivastava, B., & Shanthi, N. (2017). DESIGN AND SYNTHESIS OF 7-CHLORO-3-SUBSTITUTED QUINAZOLIN-4(3H)-ONES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279. [Link]

- Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (2000). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Heterocyclic Chemistry, 10(2), 87-92.

-

Mahato, A., Shrivastava, B., & Shanthi, N. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. [Link]

-

Kovalenko, S. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

-

Chen, Y.-C., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. ResearchGate. [Link]

-

Kovalenko, S. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed, 25(19), 10475. [Link]

- BenchChem. (n.d.).

-

Shawish, H. B., et al. (2021). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

- Kaur, M., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(31), 18979-19003.

- Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry, 16(17), 3189-3202.

-

Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

-

Valdés-Tresanco, M. E., et al. (2021). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. MDPI. [Link]

- Gellis, A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(10), 2449.

-

Samanta, S. K., & Bera, M. K. (2023). Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides. ResearchGate. [Link]

-

Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

- Yao, H., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4067-4077.

-

Eissa, A. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

- Ji, M., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115.

- Redondo, M., et al. (2012). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. European Journal of Medicinal Chemistry, 47, 125-134.

- Hrytsenko, I. S., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports, 11(1), 1-15.

- Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.

- de Oliveira, R., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1746-1772.

-

El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed, 16(10), 1444. [Link]

-

Al-Ostath, A., et al. (2022). Antibacterial activity of the compounds: MIC's in mg/mL. ResearchGate. [Link]

- Campanini-Salinas, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 26(21), 6485.

-

Wang, J., et al. (2021). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Bentham Science. [Link]

- El-Metwaly, A. M., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(15), 5786.

- O'Sullivan, J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Experimental and Therapeutic Medicine, 22(6), 1-1.

-

Kumar, A., et al. (2019). Synthesis and Structural—Activity Relationships of 3-Hydroxyquinazoline-2,4-dione Antibacterial Agents. ResearchGate. [Link]

-

Costa, M. S., et al. (2022). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. MDPI. [Link]

- Al-Suhaimi, K. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2355.

-

Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. ResearchGate. [Link]

- El-Sayed, M. A. A., et al. (2024). Design, synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 1-18.

-

Ji, M., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Semantic Scholar. [Link]

-

Mahato, A., & Shrivastava, B. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

- BenchChem. (n.d.). Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development. BenchChem.

- Hrytsenko, I. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. | Semantic Scholar [semanticscholar.org]

- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. spandidos-publications.com [spandidos-publications.com]

Unveiling the Therapeutic Potential of 7-Chloroquinazoline-2,4(1H,3H)-dione: A Technical Guide to Target Identification and Validation

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] Among these, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This guide focuses on a specific, promising derivative: 7-Chloroquinazoline-2,4(1H,3H)-dione. The strategic placement of a chloro group at the 7-position significantly influences the molecule's electronic properties and steric profile, thereby modulating its interaction with specific biological targets. This document will provide an in-depth exploration of the known and potential therapeutic targets of this compound and its analogs, offering a technical framework for researchers and drug development professionals engaged in its investigation.

Primary Therapeutic Target: Ionotropic Glutamate Receptors (iGluRs)

A significant body of evidence points towards the potent activity of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as antagonists of ionotropic glutamate receptors (iGluRs), particularly the AMPA and kainate receptors.[3][4] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5] Their overactivation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases, making them attractive therapeutic targets.[5]

Mechanism of Action: Competitive Antagonism at AMPA and Kainate Receptors

Derivatives of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione have been shown to act as competitive antagonists at the ligand-binding domain of AMPA and kainate receptors.[3] This means they compete with the endogenous neurotransmitter glutamate for binding to the receptor, thereby preventing channel opening and the subsequent influx of cations that would normally lead to neuronal excitation. The 7-chloro substitution, in conjunction with a 3-hydroxy group, appears to be a critical determinant for high affinity and selectivity towards these receptors.[3][4][6]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of these compounds to their target receptors is a key parameter in drug development. Radioligand binding assays are the gold standard for determining these values.[7][8] Below is a summary of the binding affinities (Ki values) for a key 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivative at different ionotropic glutamate receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki (µM) |

| 6-(2-carboxybenzoylamino)-7-chloro-3-hydroxy-1H-quinazolin-2,4-dione | High-affinity Kainate | 0.62 |